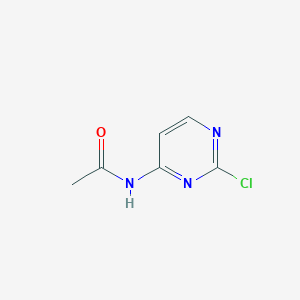

N-(2-chloropyrimidin-4-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

N-(2-chloropyrimidin-4-yl)acetamide |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)9-5-2-3-8-6(7)10-5/h2-3H,1H3,(H,8,9,10,11) |

InChI Key |

MZWKVLNZJBKKRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=NC=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of N 2 Chloropyrimidin 4 Yl Acetamide

Nucleophilic Substitution Reactions Involving the Chlorine Atom on the Pyrimidine (B1678525) Ring

The most prominent feature of N-(2-chloropyrimidin-4-yl)acetamide's reactivity is the susceptibility of the chlorine atom at the C2 position to nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles. This process occurs via a two-step addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The general reactivity of halogens on the pyrimidine ring typically follows the order C4 > C2 > C5. However, the specific substitution pattern and the nature of the nucleophile can influence this selectivity. In the case of this compound, the primary site of nucleophilic attack is the C2 position, where the chlorine atom serves as a good leaving group.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazine (B178648) Derivatives)

This compound readily reacts with a wide range of nitrogen-based nucleophiles. These reactions are fundamental in building more complex molecules and are often used in the synthesis of biologically active compounds. The lone pair of electrons on the nitrogen atom of the nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, leading to the displacement of the chloride ion. researchgate.net

Primary and secondary amines, both aliphatic and aromatic, can be used to generate N2-substituted pyrimidine derivatives. For instance, reaction with anilines or alkylamines in a suitable solvent, often with the addition of a base to neutralize the HCl byproduct, yields the corresponding N-(2-(alkylamino)pyrimidin-4-yl)acetamide or N-(2-(arylamino)pyrimidin-4-yl)acetamide.

Hydrazine and its derivatives are particularly important nucleophiles as the resulting products are key intermediates for synthesizing fused heterocyclic systems. The reaction with hydrazine hydrate (B1144303) typically proceeds under mild conditions to afford N-(2-hydrazinylpyrimidin-4-yl)acetamide. This intermediate is a versatile precursor for constructing fused pyrazole (B372694) rings, as discussed in section 3.3.

| Nitrogen Nucleophile | Typical Reaction Conditions | Product Class |

|---|---|---|

| Aniline | Ethanol, reflux | N-(2-(phenylamino)pyrimidin-4-yl)acetamide |

| Piperidine | Isopropanol, 80 °C | N-(2-(piperidin-1-yl)pyrimidin-4-yl)acetamide |

| Hydrazine Hydrate | Ethanol, room temperature | N-(2-hydrazinylpyrimidin-4-yl)acetamide |

Reactivity with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide (B1231860) or ethoxide), can displace the chlorine atom to form 2-alkoxypyrimidine derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent. The resulting ether linkage is generally stable, providing another avenue for functionalizing the pyrimidine core. The reaction proceeds through the standard SNAr mechanism, with the alkoxide ion attacking the C2 position.

| Oxygen Nucleophile | Typical Reaction Conditions | Product Class |

|---|---|---|

| Sodium Methoxide | Methanol, reflux | N-(2-methoxypyrimidin-4-yl)acetamide |

| Sodium Ethoxide | Ethanol, reflux | N-(2-ethoxypyrimidin-4-yl)acetamide |

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, such as thiols (mercaptans) and their corresponding thiolates, are highly effective in displacing the chlorine atom from the pyrimidine ring. Due to the high nucleophilicity of sulfur (the "alpha effect"), these reactions often proceed readily, sometimes even at room temperature, to yield 2-(alkylthio)- or 2-(arylthio)pyrimidine derivatives. The reaction is typically performed in the presence of a base like sodium hydroxide (B78521) or potassium carbonate to deprotonate the thiol, thereby generating the more potent thiolate nucleophile.

| Sulfur Nucleophile | Typical Reaction Conditions | Product Class |

|---|---|---|

| Thiophenol | DMF, K2CO3 | N-(2-(phenylthio)pyrimidin-4-yl)acetamide |

| Ethanethiol | Ethanol, NaOEt | N-(2-(ethylthio)pyrimidin-4-yl)acetamide |

Reactions Involving the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) is generally more stable than the C-Cl bond on the pyrimidine ring. However, under certain conditions, it can undergo reaction, most notably hydrolysis.

Under strong acidic or basic conditions, the amide bond can be cleaved. khanacademy.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the acetamide is first protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid result in the formation of 2-chloro-pyrimidin-4-amine.

Base-catalyzed hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate can then collapse, expelling the amide anion, which is subsequently protonated by the solvent to yield 2-chloro-pyrimidin-4-amine and an acetate (B1210297) salt. researchgate.net

Compared to the facile nucleophilic substitution at the C2 position, hydrolysis of the acetamide group requires more forcing conditions, allowing for selective reactions at the chlorine atom while preserving the acetamide functionality.

Intramolecular Cyclization Pathways leading to Fused Heterocyclic Systems

A key synthetic application of this compound derivatives is their use as precursors for fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. This transformation typically involves a multi-step sequence.

A common and efficient strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. semanticscholar.org A plausible pathway starting from this compound involves its conversion into a hydrazine derivative, which can then be used to construct the pyrazole ring that subsequently fuses with the pyrimidine.

One potential synthetic route is as follows:

Hydrazine Substitution: this compound is first reacted with hydrazine hydrate, as described in section 3.1.1, to produce N-(2-hydrazinylpyrimidin-4-yl)acetamide.

Cyclization with a β-Dicarbonyl Compound: The resulting hydrazine derivative is then reacted with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate. This reaction proceeds via condensation to form a pyrazole ring, followed by an intramolecular nucleophilic attack from the pyrazole nitrogen onto the C4 position of the pyrimidine ring (with the acetamide group potentially being displaced or transformed), leading to the fused pyrazolo[1,5-a]pyrimidine system. nih.govias.ac.in

This strategy highlights the utility of the starting material as a building block, where the initial nucleophilic substitution product is primed for subsequent intramolecular cyclization, yielding complex heterocyclic structures. researchgate.net

Electronic and Steric Influences on Reactivity and Positional Selectivity

The reactivity and regioselectivity of nucleophilic attack on the this compound scaffold are governed by a combination of electronic and steric factors.

Electronic Effects: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly reduces the electron density at the carbon atoms, particularly at positions C2, C4, and C6, making them electrophilic and susceptible to nucleophilic attack. nih.gov Frontier Molecular Orbital (FMO) theory suggests that the regioselectivity of nucleophilic aromatic substitution is often controlled by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). For 2,4-dichloropyrimidines, the LUMO coefficient is generally larger at the C4 position compared to the C2 position, making C4 the kinetically favored site of attack. wuxiapptec.comstackexchange.com

Furthermore, the stability of the anionic Meisenheimer intermediate plays a crucial role. Attack at C4 allows the negative charge to be delocalized onto the N1 nitrogen atom, whereas attack at C2 allows for delocalization onto both N1 and N3. While delocalization to two nitrogen atoms might seem more stabilizing, the para-relationship of the attacking nucleophile to the N1 nitrogen in C4 attack provides very effective stabilization, similar to the para-directing effect of a nitro group in nitro-halobenzenes. stackexchange.com

Steric Influences: Steric hindrance can also play a significant role in directing nucleophilic attack. The C2 position is flanked by two nitrogen atoms, whereas the C4 position is adjacent to one nitrogen and one carbon atom (C5). This arrangement can make the C2 position more sterically hindered for bulky nucleophiles compared to the C4 position. youtube.comchemistrysteps.com Therefore, even in cases where electronic factors might be comparable, steric effects can favor substitution at the less crowded C4 position. However, in this compound, the reactive site is predetermined at C2. The steric bulk of the acetamide group at C4 is generally not significant enough to prevent nucleophilic attack at the adjacent C2 position.

Derivatization Strategies Utilizing N 2 Chloropyrimidin 4 Yl Acetamide As a Precursor

Construction of Novel Pyrimidine-Fused Heterocyclic Frameworks

The pyrimidine (B1678525) core of N-(2-chloropyrimidin-4-yl)acetamide serves as a robust foundation for the elaboration of more complex, fused heterocyclic systems. These derivatization strategies are key to accessing novel chemical entities with diverse pharmacological profiles.

Synthesis of Pyrimidine-5-carbonitrile Analogues

While direct conversion of this compound to its 5-carbonitrile derivative is not extensively documented, the synthesis of pyrimidine-5-carbonitriles often proceeds through multi-component reactions. For instance, a common approach involves the condensation of an aldehyde, malononitrile (B47326), and a urea (B33335) or thiourea (B124793) derivative. This suggests that for the targeted synthesis of a pyrimidine-5-carbonitrile analogue from this compound, a strategy might involve initial modification of the precursor to introduce a suitable functional group at the 5-position that can then be converted to a nitrile.

Alternatively, building the pyrimidine ring with the carbonitrile group already in place is a well-established method. Three-component reactions of aldehydes, malononitrile, and amidines in water at reflux or under microwave irradiation can afford 4-amino-5-pyrimidinecarbonitrile derivatives in good to excellent yields wuxiapptec.com. Another efficient one-pot synthesis of pyrimidine-5-carbonitrile derivatives utilizes the reaction of various aromatic aldehydes with malononitrile and urea or thiourea in the presence of a catalyst nih.govresearchgate.net.

Formation of 1,3,4-Thiadiazine Derivatives

The synthesis of 1,3,4-thiadiazine derivatives from this compound represents a valuable pathway to novel heterocyclic systems. A general route to 1,3,4-thiadiazines involves the reaction of thiosemicarbazides with α-halocarbonyl compounds, which proceed through a thiosemicarbazone intermediate followed by cyclization wikipedia.org. In the context of the target precursor, the reactive chloro group on the pyrimidine ring can act as an electrophilic site for reaction with a suitable sulfur- and nitrogen-containing nucleophile, such as thiosemicarbazide (B42300) or its derivatives, to initiate the formation of the 1,3,4-thiadiazine ring. The reaction of 2,4-disubstituted thiosemicarbazides with tetracyanoethylene (B109619) has also been shown to produce 1,3,4-thiadiazine derivatives among other products arkat-usa.org.

Generation of Imidazo[1,2-a]pyridine-based Acetamides

The fusion of an imidazo[1,2-a]pyridine (B132010) moiety to the pyrimidine ring of this compound can lead to the formation of compounds with interesting biological activities. A common method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine (B139424) with an α-haloketone mdpi.com. To generate an imidazo[1,2-a]pyridine-based acetamide (B32628) from the precursor, a plausible synthetic route would involve the nucleophilic displacement of the chlorine atom at the 2-position of the pyrimidine ring by a hydroxyl or amino group on a pre-formed imidazo[1,2-a]pyridine scaffold. Alternatively, the this compound could be modified to introduce a group capable of reacting with a 2-aminopyridine to construct the imidazole (B134444) ring. A patent has described 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of c-KIT kinase, highlighting the pharmaceutical relevance of this heterocyclic system google.comnih.gov.

Elaboration into Indazole-Pyrimidine Hybrid Systems

The synthesis of hybrid molecules incorporating both indazole and pyrimidine rings has garnered significant attention due to their potential as anticancer agents. A key intermediate in the synthesis of such hybrids is N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine arborpharmchem.com. The synthesis of related N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives has been achieved through the reduction of a nitroindazole precursor followed by reaction with various aryl sulfonyl chlorides researchgate.net. This indicates that the initial step likely involves the reaction of a 5-aminoindazole (B92378) with a dichloropyrimidine to form the C-N bond between the two heterocyclic systems. The resulting N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine can then be further derivatized.

Introduction of Diverse Functional Groups and Aromatic/Heteroaromatic Moieties

The reactivity of the chlorine atom at the 2-position of this compound allows for the introduction of a wide range of substituents through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution is a fundamental strategy for modifying the pyrimidine ring. The chlorine atom can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups and build molecular complexity. The chemical reactivity of N-aryl 2-chloroacetamides, in general, is characterized by the facile replacement of the chlorine atom by oxygen, nitrogen, and sulfur nucleophiles researchgate.net.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have proven to be powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, with the pyrimidine core.

The Suzuki coupling reaction allows for the introduction of aryl and heteroaryl moieties by reacting this compound with boronic acids in the presence of a palladium catalyst and a base researchgate.netmdpi.comresearchgate.net. This method is highly versatile for creating biaryl structures.

The Buchwald-Hartwig amination provides a direct route to introduce a wide variety of primary and secondary amines at the 2-position of the pyrimidine ring wikipedia.orgacsgcipr.orglibretexts.org. This reaction is known for its broad substrate scope and functional group tolerance.

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-pyrimidines |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst, Base | 2-Aryl/Heteroaryl-pyrimidines |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd catalyst, Base | 2-Aminopyrimidines |

Regiospecific and Stereoselective Approaches in Derivatization of this compound

The regioselectivity of nucleophilic substitution on dichloropyrimidines is a critical aspect of their derivatization. Generally, in 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position. However, the presence of substituents on the pyrimidine ring can significantly influence this selectivity wuxiapptec.com. For instance, an electron-withdrawing group at the C5 position of 2,4-dichloropyrimidine (B19661) directs nucleophilic attack to the C4 position, while tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity nih.gov.

In the case of this compound, the acetamido group at the 4-position is an electron-donating group, which can influence the electronic properties of the pyrimidine ring and thus the regioselectivity of subsequent reactions. The presence of this group would be expected to modulate the reactivity of the C2 position. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C4-isomer acs.org. Understanding the electronic and steric effects of the acetamido group is crucial for predicting and controlling the outcome of derivatization reactions.

Currently, there is limited specific information available in the reviewed literature regarding stereoselective approaches in the derivatization of this compound. Such approaches would be highly valuable for the synthesis of chiral molecules with specific biological activities and represent an area for future research.

Spectroscopic and Structural Elucidation of N 2 Chloropyrimidin 4 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of atomistic connectivity and conformational features.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For a compound like N-(2-chloropyrimidin-4-yl)acetamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the amide N-H proton, and the methyl protons of the acetamide (B32628) group.

The chemical shifts (δ) of the pyrimidine ring protons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. Typically, aromatic protons appear in the range of 6.0-9.0 ppm. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl (CH₃) protons of the acetamide group would appear as a sharp singlet, typically in the upfield region of the spectrum.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H (C5-H) | ~7.0-7.5 | Doublet | 1H |

| Pyrimidine-H (C6-H) | ~8.0-8.5 | Doublet | 1H |

| Amide-H (N-H) | ~9.0-10.0 | Broad Singlet | 1H |

| Acetyl-H (CH₃) | ~2.0-2.5 | Singlet | 3H |

This is a hypothetical data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the nitrogen atoms and the chlorine substituent, typically appearing in the downfield region (140-160 ppm). The carbonyl carbon (C=O) of the acetamide group would also be found in the downfield region, generally between 160-180 ppm. The methyl carbon (CH₃) would appear in the upfield region of the spectrum.

A hypothetical ¹³C NMR data table for this compound is provided below.

| Carbon | Chemical Shift (δ, ppm) |

| Pyrimidine-C (C2) | ~155-160 |

| Pyrimidine-C (C4) | ~150-155 |

| Pyrimidine-C (C5) | ~110-115 |

| Pyrimidine-C (C6) | ~145-150 |

| Carbonyl-C (C=O) | ~165-170 |

| Acetyl-C (CH₃) | ~20-25 |

This is a hypothetical data table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for acetamides include the loss of a ketene (B1206846) molecule (CH₂=C=O) or the cleavage of the amide bond, leading to the formation of characteristic fragment ions. For this compound, fragmentation would likely involve the pyrimidine ring as well.

A predicted mass spectrometry fragmentation table for this compound is shown below.

| m/z | Ion Structure | Description |

| [M]⁺ | [C₆H₆ClN₃O]⁺ | Molecular Ion |

| [M-42]⁺ | [C₄H₄ClN₃]⁺ | Loss of ketene (CH₂=C=O) |

| [M-57]⁺ | [C₄H₃ClN₃]⁺ | Loss of acetamide group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

This is a hypothetical data table. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C-N, and C-Cl bonds, as well as vibrations associated with the pyrimidine ring.

The N-H stretching vibration of the amide group typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, sharp absorption that is expected to appear around 1650-1690 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1550-1640 cm⁻¹. Vibrations of the pyrimidine ring and the C-Cl stretch would also be present in the fingerprint region of the spectrum.

A table of expected characteristic IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| Amide (N-H) | Stretch | 3200-3400 |

| Amide (C=O) | Stretch (Amide I) | 1650-1690 |

| Amide (N-H) | Bend (Amide II) | 1550-1640 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aromatic C=C/C=N | Stretch | ~1400-1600 |

| C-Cl | Stretch | ~600-800 |

This is a hypothetical data table. Actual experimental values may vary.

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding and π-stacking. For this compound, hydrogen bonding between the amide N-H and the carbonyl oxygen or pyrimidine nitrogen atoms of adjacent molecules would be expected to play a significant role in the crystal packing.

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By measuring the mass percentages of carbon, hydrogen, nitrogen, and other elements, it is possible to verify the empirical formula of a synthesized compound. For this compound (C₆H₆ClN₃O), the theoretical elemental composition can be calculated and compared with the experimentally determined values to confirm the identity and assess the purity of the sample.

A table showing the theoretical elemental composition of this compound is presented below.

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percentage (%) |

| Carbon | C | 12.01 | 6 | ~41.99 |

| Hydrogen | H | 1.01 | 6 | ~3.52 |

| Chlorine | Cl | 35.45 | 1 | ~20.66 |

| Nitrogen | N | 14.01 | 3 | ~24.49 |

| Oxygen | O | 16.00 | 1 | ~9.32 |

This is a hypothetical data table. Actual experimental values may vary.

Theoretical and Computational Chemistry Studies on N 2 Chloropyrimidin 4 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. For a molecule like N-(2-chloropyrimidin-4-yl)acetamide, which has rotatable bonds—particularly the C-N bond of the acetamide (B32628) group—a conformational analysis is crucial.

This analysis reveals the potential energy surface and identifies various stable conformers (rotamers) and the energy barriers separating them. Studies on similar tertiary amides have shown the presence of a hindered rotational equilibrium between cis (E) and trans (Z) isomers around the amide C-N bond, which can be identified and quantified using DFT calculations. The optimized geometric parameters for the most stable conformer would provide precise data on the molecule's structure.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from a geometry optimization calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.23 | O-C-N | 122.5 |

| C-Cl | 1.74 | Cl-C-N | 115.8 |

| C-N (amide) | 1.38 | C-N-C (ring) | 125.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons to an acceptor.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons from a donor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized on the electron-rich pyrimidine (B1678525) ring and the acetamide nitrogen, while the LUMO would likely be distributed over the pyrimidine ring, influenced by the electron-withdrawing chloro group.

Table 2: Key Parameters from FMO Analysis (Hypothetical Data)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Electron donating ability |

| ELUMO | -1.20 | Electron accepting ability |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for electrophilic attack. In this compound, these areas would be expected around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring.

Blue: Regions of positive potential, which are electron-deficient. These are susceptible to nucleophilic attack. Such regions would be found around the hydrogen atoms and the carbon atom attached to the chlorine.

This analysis provides a clear, visual guide to the molecule's reactivity patterns.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis explains intramolecular interactions, such as charge delocalization and hyperconjugation, by studying the interactions between filled (donor) and empty (acceptor) orbitals. This method quantifies the stabilization energy, E(2), associated with these interactions.

Table 3: Selected NBO Second-Order Perturbation Interactions (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | π*(C-Nring) | 25.5 | Hyperconjugation |

| LP(Namide) | π*(C=O) | 45.2 | Resonance Stabilization |

Vibrational Spectroscopic Predictions and Experimental Correlation (e.g., FT-IR, FT-Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. DFT calculations are widely used for this purpose. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data.

A detailed

Computational Assessment of Reactivity Indices and Selectivity Patterns

The reactivity and selectivity of this compound can be extensively investigated using computational methods rooted in Density Functional Theory (DFT). These theoretical assessments provide valuable insights into the molecule's electronic structure and how it governs its chemical behavior. By calculating various reactivity descriptors, a detailed picture of its reactivity and the most probable sites for electrophilic and nucleophilic attack can be constructed.

A fundamental aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

To understand the local reactivity and pinpoint the specific atomic sites prone to attack, the Molecular Electrostatic Potential (MEP) surface is mapped. The MEP visually represents the charge distribution within the molecule, with regions of negative potential (typically colored in shades of red) indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue) highlighting electron-deficient areas that are favorable for nucleophilic attack.

Furthermore, Fukui functions and local softness indices offer a more quantitative approach to determining the reactivity of individual atoms within the molecule. These local reactivity descriptors are essential for predicting the regioselectivity of chemical reactions. By analyzing these indices, it is possible to identify which atoms are most likely to act as nucleophilic or electrophilic centers.

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Value (arbitrary units) | Description |

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.3 eV | Difference between LUMO and HOMO energies |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution |

| Global Softness (S) | 0.317 | Propensity to undergo chemical reactions |

Molecular Dynamics Simulations for Investigating Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of this compound in a dynamic environment, typically in a solvent such as water. These simulations provide a time-resolved trajectory of the molecule's atoms, offering a detailed view of its flexibility and how it interacts with its surroundings.

The conformational dynamics of this compound are of particular interest as the molecule possesses several rotatable bonds. The rotation around the bond connecting the acetamide group to the pyrimidine ring, for instance, can give rise to different conformers. MD simulations can reveal the preferred conformations of the molecule in solution, the energy barriers between different conformational states, and the timescale of these conformational changes. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Moreover, MD simulations provide invaluable insights into the intermolecular interactions between this compound and solvent molecules. By analyzing the simulation trajectory, it is possible to identify and characterize the various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the solvation process. The nitrogen atoms in the pyrimidine ring and the oxygen and nitrogen atoms of the acetamide group are potential sites for hydrogen bonding with water molecules.

The Radial Distribution Function (RDF) is a key analytical tool used to extract information about the local structure of the solvent around the solute molecule from MD simulations. By calculating the RDF for different atom pairs (e.g., between the solute's hydrogen bond acceptors and the solvent's hydrogen bond donors), the average number and distance of interacting molecules can be determined. This analysis provides a quantitative description of the solvation shell surrounding this compound.

Table 2: Illustrative Intermolecular Interaction Analysis from a Molecular Dynamics Simulation of this compound in Water

| Interaction Type | Solute Atom | Solvent Atom | Average Distance (Å) | Coordination Number |

| Hydrogen Bond | Pyrimidine N1 | Water H | 2.8 | 1.2 |

| Hydrogen Bond | Pyrimidine N3 | Water H | 2.9 | 1.1 |

| Hydrogen Bond | Acetamide O | Water H | 2.7 | 2.5 |

| Hydrogen Bond | Acetamide N-H | Water O | 3.0 | 0.8 |

Future Research Directions and Unexplored Avenues for N 2 Chloropyrimidin 4 Yl Acetamide Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The future of N-(2-chloropyrimidin-4-yl)acetamide chemistry will heavily rely on the development of more efficient and selective catalytic systems. While traditional synthetic methods are established, novel catalysts can offer improved yields, reduced reaction times, and milder conditions.

Future research in this area could focus on:

Transition-Metal Catalysis: Exploring a broader range of palladium-catalyzed cross-coupling reactions is a key avenue. Beyond standard Suzuki and Buchwald-Hartwig aminations, catalysts could be developed for Sonogashira, Heck, and Stille couplings at the C2 position, enabling the introduction of diverse carbon-based substituents. Investigating other metals like copper, nickel, and gold for unique reactivity patterns is also a promising direction. For instance, copper-catalyzed reactions could offer alternative pathways for C-N and C-O bond formation.

Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and sustainability. mdpi.com Future work could involve screening for or engineering enzymes like hydrolases, transaminases, or cytochrome P450s that can selectively modify the this compound scaffold. frontiersin.orgnih.gov This could enable transformations that are difficult to achieve with traditional chemical methods, such as regioselective hydroxylation or stereoselective modifications of appended groups.

Photoredox Catalysis: This rapidly evolving field uses light to drive chemical reactions under mild conditions. frontiersin.org Developing photoredox-catalyzed methods for the functionalization of the pyrimidine (B1678525) ring could open up new reaction pathways, such as radical-based C-H functionalization, allowing for direct modification of the heterocyclic core without pre-functionalization.

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Palladium Complexes | Suzuki, Buchwald-Hartwig, Sonogashira, Heck couplings at the C2-Cl position. | High efficiency, broad substrate scope, well-understood reactivity. |

| Copper Catalysts | Ullmann-type C-N and C-O bond formation, cyanation reactions. | Lower cost than palladium, unique reactivity for certain transformations. |

| Enzymes (Biocatalysis) | Regio- and stereoselective hydroxylation, amination, or hydrolysis. | High selectivity, mild reaction conditions (aqueous media, room temp), environmentally friendly. mdpi.com |

| Photoredox Catalysts | C-H functionalization of the pyrimidine ring, radical additions. | Mild conditions, novel reaction pathways, high functional group tolerance. frontiersin.org |

Exploration of Advanced Derivatization Methodologies for Structural Diversity

To fully explore the chemical space around this compound, advanced derivatization strategies are necessary. These methods will be crucial for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials.

Promising avenues for exploration include:

Late-Stage Functionalization: Developing methods to modify complex molecules in the final steps of a synthesis is highly desirable. For this compound derivatives, this could involve C-H activation strategies to introduce functional groups directly onto the pyrimidine ring or attached aryl groups without requiring a complete re-synthesis.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient. Designing novel MCRs that incorporate the this compound core could rapidly generate diverse libraries of structurally complex derivatives.

Click Chemistry: The use of highly efficient and orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be a powerful tool. The this compound scaffold could be functionalized with either an azide (B81097) or an alkyne, allowing it to be easily "clicked" onto other molecules, such as biomolecules, polymers, or surfaces.

In-depth Mechanistic Investigations of Complex Reactions involving the Pyrimidine Ring

A deeper understanding of the reaction mechanisms involving the this compound core is essential for optimizing existing reactions and designing new ones. The electron-deficient nature of the pyrimidine ring and the interplay of its substituents create a rich landscape for mechanistic inquiry.

Key areas for investigation include:

Nucleophilic Aromatic Substitution (SNAr): While the chlorine at the C2 position is known to be susceptible to SNAr, detailed kinetic and computational studies could elucidate the precise influence of the acetamide (B32628) group at C4 and other potential substituents on the reaction rate and regioselectivity.

Metal-Catalyzed Cross-Coupling: Investigating the oxidative addition and reductive elimination steps in palladium-catalyzed reactions involving this compound can provide insights to overcome challenges like catalyst deactivation or low yields.

Reaction Intermediates: The identification and characterization of transient intermediates, potentially through techniques like in-situ NMR or mass spectrometry, could provide crucial information about reaction pathways. For example, understanding the formation of Meisenheimer complexes in SNAr reactions could lead to better control over reaction outcomes. researchgate.net

Integration of this compound Synthesis with Flow Chemistry and Sustainable Methodologies

Modernizing the synthesis of this compound and its derivatives requires the adoption of green and sustainable chemical practices. Flow chemistry, in particular, offers significant advantages over traditional batch processing.

Future research should focus on:

Continuous Flow Synthesis: Translating the key synthetic steps for this compound production into a continuous flow process can lead to improved safety, better heat and mass transfer, higher yields, and easier scalability. frontiersin.orgnih.gov This is particularly advantageous for potentially hazardous or exothermic reactions.

Green Solvents: Moving away from hazardous solvents like DMF and CH2Cl2 towards more sustainable alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water (where possible) would significantly reduce the environmental impact of the synthesis. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields. preprints.org Applying this technology to the synthesis and derivatization of this compound could significantly accelerate research and development timelines. preprints.org

| Technology | Application | Advantages |

| Flow Chemistry | Scalable synthesis of the core structure and its derivatives. | Enhanced safety, improved process control, higher yields, easy automation. nih.gov |

| Green Solvents | Replacement of traditional chlorinated or polar aprotic solvents. | Reduced environmental impact, improved worker safety. mdpi.com |

| Microwave Irradiation | Rapid synthesis of analogues for screening and optimization. | Drastically reduced reaction times, often cleaner products, improved yields. preprints.org |

| Mechanochemistry | Solvent-free synthesis of the compound or its derivatives. | Reduces or eliminates solvent waste, can lead to novel reactivity. mdpi.com |

Computational Design and Predictive Modeling for Targeted this compound Analogues

In silico methods are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and saving significant time and resources.

Key computational approaches to be explored include:

Fragment-Based Drug Design (FBDD): As demonstrated in the development of other pyrimidine-based inhibitors, FBDD can be employed to design novel analogues of this compound. nih.gov By computationally identifying how small molecular fragments bind to a biological target, novel and potent derivatives can be designed and synthesized.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking can predict the binding modes of this compound analogues within the active site of a target protein. Subsequent molecular dynamics simulations can then be used to assess the stability of these binding modes and predict binding affinities.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of this compound derivatives with their biological activity, QSAR can be used to predict the activity of unsynthesized compounds and guide the design of more potent analogues.

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules are crucial in drug discovery. Applying these models early in the design phase can help prioritize which this compound analogues to synthesize, focusing on those with a higher probability of becoming successful drugs. nih.gov

Q & A

Q. What are the common synthetic routes for N-(2-chloropyrimidin-4-yl)acetamide?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, in a patented protocol (EP 2 903 618 B1), the compound is prepared by reacting N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine with a boronate ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate, and a dioxane/water solvent system at 100°C for 16 hours . Alternative routes for analogous acetamides involve chloroacetyl chloride reactions with amines under basic conditions (e.g., triethylamine in dichloromethane) .

Q. Key Reaction Conditions Table

| Reagent/Condition | Example Parameters | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |

| Solvent System | Dioxane/water (20:3 v/v) | |

| Temperature/Time | 100°C, 16 hours | |

| Base | KOAc (4 equiv) |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

X-ray crystallography is pivotal for confirming molecular geometry. For instance, the crystal structure of a related compound, N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide, was resolved using orthorhombic Pbca space group parameters (a = 12.578 Å, b = 7.546 Å) . NMR (¹H/¹³C) and IR spectroscopy are standard for functional group validation. Mass spectrometry (e.g., m/e 617 (M+H)+ in EP 2 903 618 B1) confirms molecular weight .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a key intermediate in kinase inhibitor development. For example, it is used in synthesizing pyrimidine-based inhibitors targeting enzymes like EGFR or JAK3, as demonstrated in patent applications where it undergoes cross-coupling to generate bioactive molecules . Similar acetamides are explored for antimalarial and anticancer activities .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in cross-coupling reactions?

Optimization strategies include:

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) to enhance turnover .

- Solvent Effects : Evaluating polar aprotic solvents (DMF, dioxane) versus mixed aqueous systems .

- Temperature Gradients : Assessing reaction progress at 80°C vs. 100°C to balance yield and decomposition .

- Base Selection : Comparing inorganic (KOAc) vs. organic bases (Et₃N) for improved coupling efficiency .

Q. How can contradictions in biological activity data be resolved for this compound?

Contradictions may arise from structural analogs or assay variability. Mitigation approaches include:

- Comparative SAR Studies : Testing substituent effects (e.g., chloro vs. methoxy groups) on target binding .

- Computational Modeling : Docking studies (e.g., using Autodock Vina) to predict binding affinities against kinase domains .

- Orthogonal Assays : Validating activity in cell-based vs. enzymatic assays to rule out off-target effects .

Q. What advanced techniques are used to study its role in kinase inhibition mechanisms?

- Crystallographic Analysis : Resolving co-crystal structures with kinases (e.g., PDB entries) to identify binding motifs .

- Kinase Profiling Panels : Screening against 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

- Isothermal Titration Calorimetry (ITC) : Quantifying thermodynamic parameters (ΔG, ΔH) of inhibitor-kinase interactions .

Q. How can researchers address solubility challenges in biological assays?

Q. What safety and handling protocols are recommended for this compound?

- PPE Requirements : Gloves, lab coats, and goggles due to potential irritant properties (refer to SDS guidelines) .

- Waste Disposal : Neutralization with 10% NaOH followed by incineration .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.